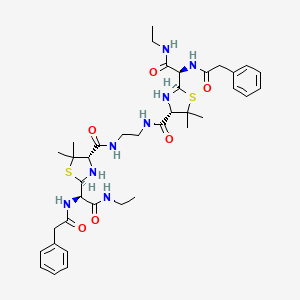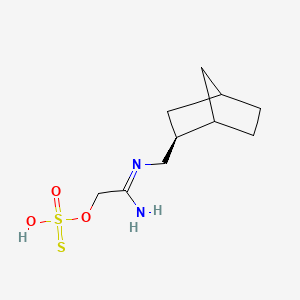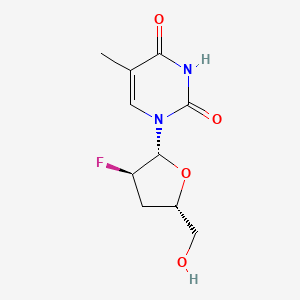
Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-3’-deoxythymidine is a synthetic nucleoside analog that has garnered significant attention in the fields of molecular imaging and cancer research. This compound is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-deoxythymidine typically involves the fluorination of a thymidine precursor. One common method employs 2,3’-anhydro-5’-O-benzoyl-2’-deoxythymidine as the starting material. The fluorination reaction is carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an organic solvent like dichloromethane. The reaction is conducted at low temperatures to ensure selectivity and yield .
Industrial Production Methods: For industrial-scale production, the synthesis is often automated using commercial synthesis modules. The process involves the same basic steps but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified using high-performance liquid chromatography (HPLC) to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Fluoro-3’-deoxythymidine undergoes various chemical reactions, including phosphorylation, which is crucial for its biological activity. The compound can also participate in substitution reactions due to the presence of the fluorine atom .
Common Reagents and Conditions:
Phosphorylation: Thymidine kinase is commonly used to phosphorylate 2’-Fluoro-3’-deoxythymidine, converting it into its monophosphate form.
Substitution: The fluorine atom can be substituted under specific conditions using nucleophilic reagents.
Major Products:
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-3’-deoxythymidine has a wide range of applications in scientific research:
Medicine: In oncology, 2’-Fluoro-3’-deoxythymidine is used as a positron emission tomography (PET) tracer to image tumor proliferation.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
2’-Fluoro-3’-deoxythymidine exerts its effects primarily through its incorporation into DNA. Once phosphorylated by thymidine kinase, it is incorporated into the DNA of proliferating cells, thereby serving as a marker for cell proliferation. The presence of the fluorine atom enhances its stability and allows for its detection using PET imaging .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
2’-Fluoro-3’-deoxythymidine is often compared with other nucleoside analogs such as:
3’-Deoxy-3’-fluorothymidine: Similar in structure but lacks the fluorine atom at the 2’ position.
3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral drug, it has an azido group instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom at the 2’ position in 2’-Fluoro-3’-deoxythymidine imparts unique properties, such as increased stability and enhanced imaging capabilities, making it particularly valuable in PET imaging .
Eigenschaften
CAS-Nummer |
121353-93-3 |
|---|---|
Molekularformel |
C10H13FN2O4 |
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,9+/m0/s1 |
InChI-Schlüssel |
NPHYUIHLLMXOFR-LKEWCRSYSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
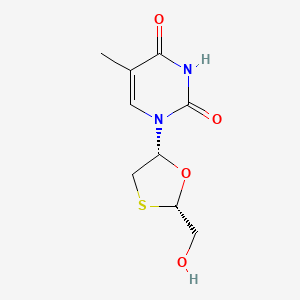
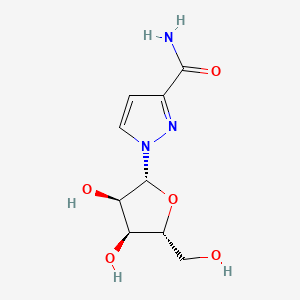
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
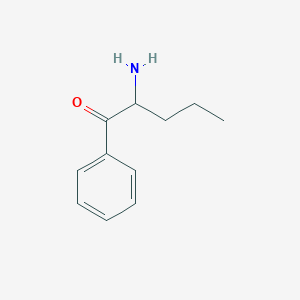
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
